molecular formula C9H16O2 B3028775 3-Allyloxymethyl-3-ethyl-oxetane CAS No. 3207-04-3

3-Allyloxymethyl-3-ethyl-oxetane

Cat. No. B3028775
Key on ui cas rn: 3207-04-3
M. Wt: 156.22 g/mol
InChI Key: QOZLLNFAKXRSQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05721020

Procedure details

In a flask equipped with a stirrer were placed a solution of 23.2 g (0.2 mole) of 3-ethyl-3-hydroxy-methyloxetane dissolved in 48.4 g (0.4 mole) of allyl bromide and 50 g of an aqueous solution containing 50% by weight of potassium hydroxide. Thereto was added 1.0 g of tetra-n-butylammonium bromide at 0° C. with vigorous stirring. After 24 hours, 100 ml of dichloromethane and 100 ml of water were added. The resulting organic phase was washed with water twice, dried over magnesium sulfate, and filtered. The filtrate was treated by the use of a rotary evaporator to remove the solvent in the filtrate. The residue was purified by vacuum distillation to obtain 28.6 g of 3-ethyl-3-allyloxymethyloxetane.
Name
3-ethyl-3-hydroxy-methyloxetane
Quantity
23.2 g
Type
reactant
Reaction Step One
Quantity
48.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
1 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1(O)[CH2:6]O[CH:4]1[CH3:7])C.[CH2:9](Br)[CH:10]=[CH2:11].[OH-:13].[K+].Cl[CH2:16]Cl.[OH2:18]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH2:4]([C:3]1([CH2:1][O:18][CH2:9][CH:10]=[CH2:11])[CH2:6][O:13][CH2:16]1)[CH3:7] |f:2.3,6.7|

Inputs

Step One
Name
3-ethyl-3-hydroxy-methyloxetane
Quantity
23.2 g
Type
reactant
Smiles
C(C)C1(C(OC1)C)O
Step Two
Name
Quantity
48.4 g
Type
reactant
Smiles
C(C=C)Br
Step Three
Name
aqueous solution
Quantity
50 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
1 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a flask equipped with a stirrer
WASH
Type
WASH
Details
The resulting organic phase was washed with water twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
The filtrate was treated by the use of a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to remove the solvent in the filtrate
DISTILLATION
Type
DISTILLATION
Details
The residue was purified by vacuum distillation

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)C1(COC1)COCC=C
Measurements
Type Value Analysis
AMOUNT: MASS 28.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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